2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” contains a thiophene ring. Thiophene and its derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. As a general rule, compounds containing a thiophene ring are well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
The cellular and molecular effects of “this compound” would depend on its specific targets and mode of action. Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of thiophene derivatives can be affected by exposure to light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves the construction of the thiophene, pyrazole, and piperidine rings followed by their subsequent coupling. One common approach is to start with the synthesis of the thiophene ring through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones . Finally, the piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and a suitable leaving group on the pyrazole-thiophene intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Paal–Knorr and pyrazole synthesis steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Dihydropyrazoles derived from the pyrazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain pyrazole rings and are used as anti-inflammatory and anti-obesity agents, respectively.
Piperidine derivatives: Compounds such as piperine and risperidone contain piperidine rings and are used as bioenhancers and antipsychotic agents, respectively.
Uniqueness
2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is unique in that it combines the structural features of thiophene, pyrazole, and piperidine rings in a single molecule. This combination may result in synergistic effects that enhance its chemical and biological properties compared to compounds containing only one or two of these rings .
Properties
IUPAC Name |
2-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-6-14-12(3-1)9-16-7-4-13(15-16)11-5-8-17-10-11/h4-5,7-8,10,12,14H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQDMKBEGIUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC(=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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